3-Fluoro-4-methylbenzaldehyde

描述

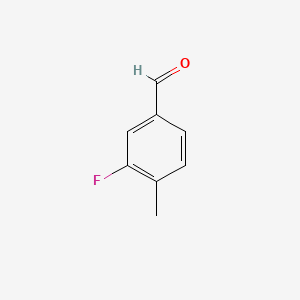

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-fluoro-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO/c1-6-2-3-7(5-10)4-8(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPBMVRONDLOGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379105 | |

| Record name | 3-Fluoro-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177756-62-6 | |

| Record name | 3-Fluoro-4-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177756-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Fluoro 4 Methylbenzaldehyde

Direct Synthetic Routes

Direct synthetic routes involve the introduction of the aldehyde group onto a fluorotoluene derivative or the modification of a related benzaldehyde (B42025).

Formylation of Fluorotoluene Derivatives

Formylation reactions introduce a formyl group (-CHO) onto an aromatic ring. The formylation of 2-fluorotoluene (B1218778) is a common method for synthesizing 3-fluoro-4-methylbenzaldehyde. One approach involves the Gattermann-Koch reaction, where 2-fluorotoluene reacts with carbon monoxide and hydrochloric acid under pressure, catalyzed by a Lewis acid like aluminum chloride. google.comgoogle.com The addition of an anisole (B1667542) derivative to this reaction has been shown to improve yields by approximately 20%. google.com

Another formylation technique utilizes dichloromethyl methyl ether in the presence of a Lewis acid such as ferric chloride or titanium(IV) chloride. google.comjst.go.jp While effective, this method involves the use of a toxic intermediate. google.com A study reported that the formylation of 4-fluorotoluene (B1294773) with dichloromethyl methyl ether, mediated by aluminum chloride, also yields a formylation product. jst.go.jp

The table below summarizes the yields of formylation reactions of 2-fluorotoluene under different conditions.

| Catalyst | Co-catalyst/Additive | Pressure | Temperature | Yield | Reference |

| Aluminum chloride | Hydrochloric acid | 200 psi | 60°C | ~67.4% | google.com |

| Aluminum chloride | 4-Methylanisole, Hydrochloric acid | 200 psi | 30°C | ~86.7% | google.com |

Halogen-Exchange Chemistry in Fluorinated Benzaldehyde Synthesis

Halogen-exchange (HALEX) reactions provide a pathway to fluorinated benzaldehydes by replacing a different halogen, typically chlorine or bromine, with fluorine. google.comgoogle.com This is often achieved using a metal fluoride, such as potassium fluoride, in a polar solvent. google.comgoogle.com The success of this method is largely dependent on the position of the halogen being replaced. For the reaction to proceed efficiently, the halogen must be in a position activated by the electron-withdrawing formyl group, meaning it is located ortho or para to the aldehyde. google.comgoogle.com

For the synthesis of this compound, a potential precursor would be 3-chloro-4-methylbenzaldehyde (B1590390) or 3-bromo-4-methylbenzaldehyde. The halogen at the 3-position is meta to the formyl group and therefore not directly activated, which can make this a less favorable approach.

Regiospecific Formylation Approaches

Regiospecific formylation aims to introduce the aldehyde group at a specific position on the aromatic ring. One such method is directed ortho-metalation. In this approach, a directing group on the aromatic ring guides a strong base to deprotonate the adjacent (ortho) position. This lithiated intermediate then reacts with a formylating agent, like N,N-dimethylformamide (DMF), to introduce the aldehyde group. d-nb.info For the synthesis of this compound, starting from 1-fluoro-2-methylbenzene (2-fluorotoluene), ortho-lithiation would ideally occur at the 3-position, directed by the fluorine atom. d-nb.info

A study demonstrated the formylation of 1-fluoro-2-methylbenzene using n-butyllithium (n-BuLi) and DMF to produce 2-fluoro-3-methylbenzaldehyde (B1362394) with a 62% yield. d-nb.info While this produces an isomer of the target compound, it illustrates the principle of regiospecific formylation.

Multi-step Synthetic Protocols for this compound

Multi-step syntheses involve a sequence of reactions to build the target molecule. These protocols can offer greater control over the final product's structure, especially for complex molecules. libretexts.org A multi-step approach to this compound might begin with a simpler, commercially available starting material that is progressively modified. For instance, a synthesis could start with 4-methylbenzaldehyde (B123495), which would first undergo nitration. The resulting nitro-compound can then be reduced to an amine, followed by diazotization and subsequent fluorination via the Balz-Schiemann reaction.

Another multi-step pathway could involve the bromination of 2-fluorotoluene, followed by formylation using carbon monoxide and sodium formate (B1220265) in the presence of a palladium catalyst. google.com This sequence introduces the aldehyde group at the position of the bromine atom.

Conversion from Precursors

This synthetic strategy involves starting with a molecule that already has the required fluoro- and methyl-substituted benzene (B151609) ring and converting a different functional group into the desired aldehyde.

Oxidation of Fluorotoluene Precursors

A common method for synthesizing aldehydes is the oxidation of primary alcohols. In this context, 3-fluoro-4-methylbenzyl alcohol would be the direct precursor to this compound. Various oxidizing agents can be employed for this transformation, including mild reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. A more environmentally friendly approach is aerobic oxidation, which uses air as the oxidant, often in the presence of a catalyst. wiley-vch.denih.gov For example, a TEMPO-mediated oxidation can be used to convert benzyl (B1604629) alcohols to their corresponding aldehydes.

The table below provides examples of reagents used for the oxidation of benzyl alcohols to benzaldehydes.

| Oxidizing Agent/Catalyst System | Substrate | Product | Yield | Reference |

| TEMPO/NaOCl | 2-Fluoro-4-methylbenzyl alcohol | 2-Fluoro-4-methylbenzaldehyde (B137498) | 75-80% | |

| Bipyridyl-cinchona based palladium catalyst | 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | 89.5% | nih.gov |

| TEMPO/NaNO₂/HCl | Benzyl alcohol | Benzaldehyde | >99% (Conversion) | wiley-vch.de |

Reductive Cyclization Methods Utilizing this compound as a Reagent

This compound serves as a key building block in the synthesis of complex heterocyclic structures through reductive cyclization reactions. A notable application is in the one-pot synthesis of benzimidazole (B57391) derivatives. In a highly efficient process, this compound is reacted with an o-nitroaniline derivative, such as ethyl 4-(methylamino)-3-nitrobenzoate, in the presence of a reducing agent. ingentaconnect.com

Sodium dithionite (B78146) (Na₂S₂O₄) is commonly employed as the reductive cyclizing agent, which concurrently reduces the nitro group to an amine and facilitates the cyclization with the aldehyde. ingentaconnect.comeijppr.com This one-pot method is advantageous as it circumvents the need for isolating the intermediate amine, thereby simplifying the procedure and often leading to high yields. ingentaconnect.com The reaction is typically conducted in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. ingentaconnect.com This synthetic strategy has been successfully used to produce ethyl 2-(3-fluoro-4-methylphenyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate with a reported yield of 95%, demonstrating the efficiency and utility of this compound as a reagent in constructing complex, functionalized molecules. ingentaconnect.com

Table 1: One-Pot Reductive Cyclization Using this compound

| Reactant 1 | Reactant 2 | Reagent/Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Ethyl 4-(methylamino)-3-nitrobenzoate | This compound | Sodium Dithionite / DMSO | 90°C, 3 hours | Ethyl 2-(3-fluoro-4-methylphenyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate | 95% | ingentaconnect.com |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of benzaldehyde derivatives, including this compound, is increasingly being adapted to these principles through methods such as solvent-free reactions, microwave-assisted synthesis, and mechanochemistry. ualg.ptmdpi.com These approaches offer benefits like reduced reaction times, lower energy consumption, and minimized waste production. eijppr.comnih.gov

Solvent-Free Reaction Conditions

Solvent-free synthesis represents a significant advancement in green chemistry by eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. scirp.orgthieme-connect.com For the synthesis of benzaldehydes, a key solvent-free method is the oxidation of the corresponding benzyl alcohols. mdpi.com Reactions can be performed by grinding the solid reactants together, sometimes with a solid-supported catalyst, or by heating a mixture of neat reactants. acs.orgrsc.org

The aerobic oxidation of benzyl alcohol derivatives to the corresponding aldehydes has been achieved under solvent-free conditions using catalysts like palladium oxide supported on ceria nanorods. mdpi.com Another approach involves grinding an alcohol with an oxidizing agent in a mortar and pestle, which can lead to high yields without the need for any solvent. rsc.org These methods are noted for their high atom economy and reduced waste generation. rsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ualg.ptsemanticscholar.org This technique is applicable to the synthesis of benzaldehydes via the oxidation of benzyl alcohols.

Research has demonstrated the efficient oxidation of various benzyl alcohols to their corresponding aldehydes under microwave irradiation. ualg.ptresearchgate.net These reactions can be performed using catalysts such as carbon-supported palladium nanoparticles or ferrite (B1171679) magnetic nanoparticles, often in aqueous or solvent-free conditions. researchgate.netmdpi.com For instance, the microwave-assisted oxidation of 4-fluorobenzyl alcohol using a Co-Al-SBA-15 catalyst and hydrogen peroxide as a green oxidant resulted in over 95% selectivity for the corresponding aldehyde in just 5 minutes. researchgate.net This high efficiency and the use of environmentally benign oxidants highlight the green credentials of this synthetic approach. researchgate.net

Table 2: Microwave-Assisted Oxidation of Substituted Benzyl Alcohols

| Substrate | Catalyst System | Oxidant | Conditions | Selectivity for Aldehyde | Reference |

|---|---|---|---|---|---|

| Benzyl Alcohol | Pd NPs on Carbon | H₂O₂ (aqueous) | Microwave | 90-95% | researchgate.net |

| 4-Fluorobenzyl Alcohol | 0.5% Co-Al-SBA-15 | H₂O₂ (aqueous) | Microwave, 300W, 5 min | >95% | researchgate.net |

| Benzyl Alcohol | MnFe₂O₄ NPs | t-BuOOH | Microwave, 120°C, 2h | >90% (Yield) | mdpi.com |

| Benzyl Alcohols | Ru Diphosphorus Complexes | - | Microwave, 120°C | 50-100% (Yield) | semanticscholar.org |

Mechanochemical Approaches for Benzaldehyde Derivatives

Mechanochemistry utilizes mechanical energy, typically through ball milling, to initiate chemical reactions in the absence of bulk solvents. mdpi.combeilstein-journals.org This solvent-free technique is a cornerstone of green synthesis and has been successfully applied to the oxidation of primary alcohols to aldehydes. beilstein-journals.org

In a typical mechanochemical procedure, a benzyl alcohol derivative is milled in a stainless steel or zirconia jar with an oxidizing agent and a catalyst. beilstein-journals.orgacs.org One reported method involves the oxidation of primary alcohols using sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) in the presence of a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). beilstein-journals.org This process is effective for a range of benzylic alcohols and avoids the use of hazardous solvents, with the reaction often reaching completion in a short time frame. beilstein-journals.org Such methods demonstrate the potential for producing this compound from its corresponding alcohol in a safe, efficient, and environmentally responsible manner. mdpi.combeilstein-journals.org

Purification and Isolation Techniques for this compound

Following its synthesis, this compound must be isolated from the reaction mixture and purified to remove unreacted starting materials, reagents, and byproducts. A common impurity in aldehyde preparations is the corresponding carboxylic acid, formed via over-oxidation. researchgate.net Standard purification protocols often involve an initial work-up procedure, such as liquid-liquid extraction, followed by a chromatographic method. jove.comresearchgate.net For instance, after synthesis, the reaction mixture might be diluted with an organic solvent like ethyl acetate (B1210297) and washed with water or a saturated sodium bicarbonate solution to remove water-soluble impurities and acidic byproducts. oup.com

An alternative chemical purification method involves the formation of a bisulfite adduct. researchgate.netnih.gov The aldehyde reacts with a saturated aqueous solution of sodium bisulfite to form a charged adduct, which is water-soluble. This allows for the separation of the aldehyde from non-reactive organic impurities via extraction. The aldehyde can then be regenerated from the aqueous layer by basification. nih.gov

Column Chromatography

Column chromatography is a fundamental and widely used technique for the purification of aromatic aldehydes like this compound. researchgate.netgoogle.com The method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase (eluent). researchgate.net

For the purification of benzaldehyde derivatives, a common practice is to use a silica gel column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A typical eluent system consists of a mixture of hexane (B92381) (or petroleum ether/cyclohexane) and a more polar solvent like ethyl acetate or diethyl ether. researchgate.netoup.comwiley-vch.de The aldehyde, being moderately polar, will elute from the column after non-polar impurities but before more polar substances like the corresponding alcohol or carboxylic acid. researchgate.net The choice of solvent ratio is critical and is often optimized using thin-layer chromatography (TLC) prior to running the column. rsc.org

Table 3: Reported Eluent Systems for Chromatography of Benzaldehyde Derivatives and Related Compounds

| Compound Type | Stationary Phase | Eluent System | Reference |

|---|---|---|---|

| Aromatic Aldehyde Product | Silica Gel | Ethyl acetate / n-hexane (3:7) | oup.com |

| Aromatic Aldehyde Product | Silica Gel | Petroleum ether / Ethyl acetate (30:1) | rsc.org |

| Product from 4-fluoro-3-methylbenzaldehyde | Silica Gel | Ethyl acetate / Petroleum ether (0.1:10 to 0.2:10) | rsc.org |

| Chlorobenzyl Alcohol Product | Silica Gel | Petroleum ether / Diethyl ether (9:1) | wiley-vch.de |

Recrystallization

Recrystallization is a fundamental technique used to purify solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at low temperatures but completely at its boiling point. Impurities, on the other hand, should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble at all temperatures (to be removed by hot filtration).

For this compound, which is a solid at room temperature with a reported melting point of 45-47°C, recrystallization is a viable purification method. ontosight.ai The selection of an appropriate solvent is paramount for achieving high recovery of the pure compound. Common organic solvents such as ethanol, acetone, and dichloromethane (B109758) are noted for their ability to dissolve this compound. ontosight.ai The process generally involves dissolving the crude solid in a minimum amount of a suitable hot solvent. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent. The purified crystals are then collected by filtration. The efficiency of recrystallization can be influenced by various factors, including the choice of solvent and the rate of cooling. google.com

Table 1: Recrystallization Process Overview

| Step | Description | Key Considerations |

|---|---|---|

| 1. Solvent Selection | Choose a solvent in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. | Potential solvents include ethanol, acetone, and various hydrocarbon/ether mixtures. ontosight.ai The choice depends on empirical testing to maximize yield and purity. |

| 2. Dissolution | Dissolve the crude aldehyde in the minimum amount of the boiling solvent to create a saturated solution. | Using excess solvent will reduce the recovery yield of the purified compound. |

| 3. Cooling | Allow the hot, saturated solution to cool slowly and undisturbed. | Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice. |

| 4. Crystallization | As the solution cools, the purified compound crystallizes out of the solution. | The solution from which the crystals form is known as the mother liquor and contains the dissolved impurities. |

| 5. Collection | Isolate the purified crystals from the mother liquor by filtration, typically under vacuum. | The crystals should be washed with a small amount of cold solvent to remove any adhering mother liquor. |

| 6. Drying | Dry the collected crystals to remove any residual solvent. | Drying can be done in a desiccator or a vacuum oven at a temperature below the compound's melting point. |

Chemical Reactivity and Transformations of 3 Fluoro 4 Methylbenzaldehyde

Nucleophilic Addition Reactions

The aldehyde functional group in 3-fluoro-4-methylbenzaldehyde is electrophilic in nature, making it a prime target for nucleophilic attack. cymitquimica.com This reactivity is fundamental to many of its synthetic applications. The fluorine atom, being an electron-withdrawing group, can enhance the electrophilicity of the carbonyl carbon, potentially accelerating nucleophilic addition reactions.

Common nucleophilic addition reactions involving this compound include the formation of alcohols through the addition of organometallic reagents or hydrides, and the formation of cyanohydrins with the addition of cyanide.

| Nucleophile | Product Type |

| Grignard Reagents (R-MgX) | Secondary Alcohols |

| Organolithium Reagents (R-Li) | Secondary Alcohols |

| Hydride Reagents (e.g., NaBH₄) | Primary Alcohols |

| Cyanide (e.g., HCN) | Cyanohydrins |

Condensation Reactions

This compound readily participates in condensation reactions, which are crucial for the formation of carbon-carbon and carbon-nitrogen double bonds. These reactions are widely employed in the synthesis of more complex molecules.

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a base. This reaction is a powerful tool for C-C bond formation. nih.govacademie-sciences.fr While specific studies on this compound are not extensively detailed in the provided results, analogous reactions with substituted benzaldehydes are well-documented. For instance, the reactivity of benzaldehydes in Knoevenagel condensations is influenced by the electronic nature of the substituents. Electron-withdrawing groups, such as the fluorine atom in the subject compound, generally increase the reactivity of the aldehyde. nih.gov

A study on various benzaldehydes showed that electron-withdrawing groups lead to higher yields in shorter reaction times compared to electron-donating groups. nih.gov For example, 4-fluorobenzaldehyde (B137897) reacts efficiently with malononitrile (B47326) in the presence of a catalyst. nih.govacademie-sciences.frbanglajol.info This suggests that this compound would also be a suitable substrate for Knoevenagel condensations.

Table 1: Representative Knoevenagel Condensation of Substituted Benzaldehydes with Malononitrile

| Aldehyde | Catalyst | Product | Yield (%) |

| 4-Fluorobenzaldehyde | Urea (microwave) | 2-(4-Fluorobenzylidene)malononitrile | High |

| 4-Methylbenzaldehyde (B123495) | Urea (microwave) | 2-(4-Methylbenzylidene)malononitrile | High |

| 4-Nitrobenzaldehyde | Urea (microwave) | 2-(4-Nitrobenzylidene)malononitrile | 90 |

Data adapted from analogous reactions. nih.govbanglajol.info

This compound and its analogues react with primary amines to form Schiff bases (imines). This reaction is fundamental in various synthetic and biological contexts. The electron-withdrawing nature of the fluorine atom can enhance the reactivity of the aldehyde towards nucleophilic attack by amines. For example, the reaction of this compound with isobutylamine (B53898) in the presence of a reducing agent like sodium borohydride (B1222165) leads to the formation of the corresponding secondary amine via reductive amination, a process that proceeds through an intermediate Schiff base. smolecule.com

Another example involves the reaction of this compound with hydrazine (B178648) hydrate (B1144303) to form a hydrazone, which can then be reduced to yield [(3-Fluoro-4-methylphenyl)methyl]hydrazine. evitachem.com

Table 2: Examples of Reactions Involving Schiff Base Intermediates

| Reactant 1 | Reactant 2 | Product (after reduction) |

| This compound | Isobutylamine | (3-Fluoro-4-methylphenyl)isobutylamine smolecule.com |

| This compound | Hydrazine Hydrate | [(3-Fluoro-4-methylphenyl)methyl]hydrazine evitachem.com |

Knoevenagel Condensation

Oxidation Reactions

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 3-fluoro-4-methylbenzoic acid. This transformation can be achieved using various oxidizing agents. While specific examples for this compound are not detailed in the search results, the oxidation of substituted benzaldehydes is a standard organic transformation. For its analogue, 2-fluoro-4-methylbenzaldehyde (B137498), oxidizing agents like potassium permanganate (B83412) or chromium trioxide are used to form 2-fluoro-4-methylbenzoic acid. Similarly, the aldehyde group of 3-fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde (B1372547) can be oxidized to the corresponding carboxylic acid. It is expected that similar reagents would be effective for the oxidation of this compound.

Reduction Reactions

The aldehyde group of this compound can be readily reduced to a primary alcohol, (3-fluoro-4-methylphenyl)methanol. This is a common and synthetically useful transformation. Standard reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed for this purpose. For instance, the reduction of the analogue 2-fluoro-4-methylbenzaldehyde to 2-fluoro-4-methylbenzyl alcohol is achieved with these reagents. smolecule.com The reduction of 3-fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde also yields the corresponding benzyl (B1604629) alcohol.

Functional Group Interconversions

Beyond direct reactions at the aldehyde, the functional groups on the aromatic ring of this compound can undergo interconversions, although these are less common than reactions of the aldehyde itself. The fluorine atom can potentially be substituted via nucleophilic aromatic substitution, though this typically requires harsh conditions or specific activation. The methyl group can be a site for radical halogenation to introduce further functionality. Additionally, the entire aldehyde group can be converted into other functional groups through multi-step sequences. For example, conversion to a nitrile can be achieved via the corresponding oxime. vanderbilt.edu

Palladium-Catalyzed Decarbonylation

The palladium-catalyzed decarbonylation of aromatic aldehydes is a significant transformation in organic synthesis, providing a method for the removal of a formyl group to yield the corresponding arene. This reaction is particularly useful for the synthesis of substituted aromatic compounds where the aldehyde functionality is used to direct substitution patterns before being removed. In the context of this compound, this reaction would yield 2-fluoro-5-methyltoluene.

The general mechanism for the palladium-catalyzed decarbonylation of an aromatic aldehyde involves the oxidative addition of the aldehyde's C-H bond to a low-valent palladium(0) species, forming an acyl-palladium(II) hydride intermediate. This intermediate then undergoes extrusion of carbon monoxide (decarbonylation) to form an aryl-palladium(II) hydride complex. Finally, reductive elimination of the arene product regenerates the palladium(0) catalyst, allowing the catalytic cycle to continue.

Research into the decarbonylation of substituted benzaldehydes has shown that the reaction is tolerant of various functional groups. While specific studies focusing exclusively on this compound are not extensively documented in readily available literature, research on closely related fluorinated and alkyl-substituted benzaldehydes provides valuable insights into the expected reactivity and conditions.

A study on the decarbonylation of various substituted aryl aldehydes, including fluorobenzaldehyde derivatives, has demonstrated the efficacy of palladium on charcoal (Pd/C) as a catalyst for this transformation. umich.edu In a closely related example, the decarbonylation of 4-fluoro-2-methoxy-5-methylbenzaldehyde (B12842048) was successfully achieved by heating the compound with 10% palladium on charcoal. umich.edu This suggests that the fluoro and methyl substituents on the target molecule, this compound, would be compatible with the reaction conditions. The reaction is typically performed at high temperatures in a high-boiling point solvent. umich.edu

The following table summarizes representative conditions for the palladium-catalyzed decarbonylation of a substituted fluorobenzaldehyde, based on findings from related compounds. umich.edu

Table 1: Representative Conditions for Palladium-Catalyzed Decarbonylation

| Substrate | Catalyst | Solvent | Temperature | Product |

|---|---|---|---|---|

| 4-Fluoro-2-methoxy-5-methylbenzaldehyde | 10% Pd/C | 1,2,3,4-Tetramethylbenzene | 250-255 °C | 3-Fluoro-4-methylanisole |

This interactive table is based on data for a closely related compound and provides a hypothetical application to this compound.

The research indicates that heterogeneous catalysts like palladium on carbon are effective and can be easily separated from the reaction mixture after completion. The yields of such reactions can be influenced by the electronic nature of the substituents on the aromatic ring. Generally, the reaction proceeds efficiently for a wide range of aromatic aldehydes. nih.gov The use of palladium catalysts for decarbonylation avoids the need for stoichiometric and often toxic reagents, aligning with principles of green chemistry. mdpi.com

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. For 3-fluoro-4-methylbenzaldehyde, ¹H, ¹³C, and ¹⁹F NMR have been employed to map out the atomic connectivity and electronic environments within the molecule.

¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum of this compound provides precise information about the chemical environment of the hydrogen atoms in the molecule. The aldehyde proton characteristically appears as a singlet at approximately 9.98 ppm. rsc.org The aromatic protons exhibit signals in the range of δ 7.2–7.5 ppm, with their exact chemical shifts and coupling patterns influenced by the positions of the fluorine and methyl groups. The methyl group protons give rise to a singlet around 2.42-2.46 ppm. beilstein-journals.orgbeilstein-journals.org

Table 1: ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| Aldehyde (-CHO) | ~9.98 | Singlet |

| Aromatic (Ar-H) | ~7.2-7.5 | Multiplet |

| Methyl (-CH₃) | ~2.42-2.46 | Singlet |

Note: Data is compiled from typical values found in the literature and may vary slightly based on solvent and experimental conditions. rsc.orgbeilstein-journals.orgbeilstein-journals.org

¹³C NMR Spectral Analysis for Carbon Framework

The ¹³C NMR spectrum offers a detailed view of the carbon skeleton. The aldehydic carbon is typically observed as a downfield signal. The aromatic carbons show a range of chemical shifts, influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group. The carbon atom bonded to the fluorine atom exhibits a characteristic large coupling constant (¹JCF). The methyl carbon appears as an upfield signal.

Table 2: Representative ¹³C NMR Chemical Shifts for Substituted Benzaldehydes

| Carbon Assignment | 4-Methylbenzaldehyde (B123495) (ppm) beilstein-journals.org | 3-Fluorobenzaldehyde (ppm) beilstein-journals.org |

| C=O | 191.94 | 190.82 |

| C-F | - | 164.69 (d) |

| Aromatic C | 145.49, 134.13, 129.71 | 161.38, 138.36, 130.74, 126.00, 121.52, 115.27 |

| CH₃ | 21.83 | - |

Fluorine-19 (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. In the case of this compound, the ¹⁹F NMR spectrum would show a single resonance, and its chemical shift would be indicative of the electronic environment around the fluorine atom on the aromatic ring. For comparison, the ¹⁹F NMR chemical shift for 4-fluorobenzaldehyde (B137897) is reported at -102.4 ppm. rsc.org

2D NMR Spectroscopy for Structural Connectivity

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for confirming the structural assignments made from 1D NMR data. COSY spectra would reveal the coupling relationships between adjacent protons, helping to definitively assign the aromatic proton signals. HMBC spectra would show correlations between protons and carbons that are two or three bonds apart, confirming the connectivity between the aldehyde group, the methyl group, and the aromatic ring. While specific 2D NMR studies for this compound were not found, these techniques are standard for unambiguous structural elucidation of such molecules.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule's functional groups.

Vibrational Assignments of Functional Groups

The IR and Raman spectra of this compound are characterized by several key vibrational bands. A strong absorption band corresponding to the C=O stretching of the aldehyde group is expected around 1700 cm⁻¹. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C-F stretching vibration for mono-fluorinated benzene (B151609) derivatives generally appears in the 1210-1000 cm⁻¹ range. researchgate.net The in-plane and out-of-plane bending vibrations for the C-F bond are expected at lower frequencies. researchgate.net Raman spectroscopy can also be utilized to monitor the synthesis of related benzaldehyde (B42025) derivatives. beilstein-journals.org

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aldehyde (-CHO) | C=O Stretch | ~1700 |

| Aromatic Ring | C-H Stretch | 3100-3000 |

| C-C Stretch | ~1600-1400 | |

| Fluoro Group | C-F Stretch | 1210-1000 researchgate.net |

Analysis of Aromatic and Aldehyde Vibrations

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing fragmentation patterns. vwr.comd-nb.info

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The exact mass of the this compound molecule (C₈H₇FO) is calculated to be 138.048093005 Da. nih.gov Techniques such as Time-of-Flight (TOF) mass spectrometry with electrospray ionization (ESI) are frequently used to obtain HRMS data. acs.orgnih.gov The high precision of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions. Predicted collision cross-section (CCS) values, which relate to the ion's shape, can also be calculated for different adducts. uni.lu

Table 1: Predicted m/z Values for this compound Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 139.05538 |

| [M+Na]⁺ | 161.03732 |

| [M+NH₄]⁺ | 156.08192 |

| [M-H]⁻ | 137.04082 |

This interactive table is based on data from computational predictions. uni.lu

In mass spectrometry, the molecular ion of this compound can undergo fragmentation, breaking into smaller, characteristic pieces. While a detailed pathway for the title compound is not extensively published, a plausible fragmentation pattern can be inferred based on the behavior of similar aromatic aldehydes and related derivatives.

A primary fragmentation event for benzaldehydes is the loss of the formyl radical (•CHO) or a hydrogen radical (•H) from the aldehyde group. The loss of a hydrogen radical would produce a stable acylium ion at m/z 137. Subsequent loss of carbon monoxide (CO) from this acylium ion would yield a fluorotolyl cation at m/z 109. Another significant fragmentation pathway often involves the cleavage of the methyl group (•CH₃), leading to a fragment ion that can further stabilize. Analysis of derivatives, such as (3-Fluoro-4-methylphenyl)isobutylamine, shows that fragmentation often involves cleavage at bonds adjacent to heteroatoms and the loss of alkyl groups from the aromatic ring. smolecule.com The presence of fluorine can influence fragmentation, and fluorine-containing fragments will retain their characteristic isotopic patterns, aiding in their identification. smolecule.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is used to identify chromophores within a molecule. The UV-Vis spectrum of this compound is dominated by electronic transitions associated with the benzene ring and the carbonyl group of the aldehyde.

The aromatic ring gives rise to strong π → π* transitions, typically observed below 280 nm. The carbonyl group exhibits a weak n → π* transition at a longer wavelength, often above 300 nm. vulcanchem.com The substitution on the benzene ring with both a fluorine atom and a methyl group can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzaldehyde. Computational methods, such as Density Functional Theory (DFT), can be used to simulate and predict the UV-visible absorption spectra and help assign the electronic transitions. researchgate.net Studies on similar compounds show that the solvent can also influence the position of the absorption bands. acs.org

Computational Chemistry Studies of 3 Fluoro 4 Methylbenzaldehyde

Density Functional Theory (DFT) Calculations

DFT calculations would serve as the foundation for understanding the molecule's properties. Typically, a functional like B3LYP combined with a basis set such as 6-311++G(d,p) is used to model the system accurately. researchgate.netnih.gov

Optimization of Molecular Geometry

This subsection would present the calculated optimal geometric parameters of 3-fluoro-4-methylbenzaldehyde, such as bond lengths, bond angles, and dihedral angles. These theoretical values determine the most stable three-dimensional arrangement of the atoms. For similar molecules, studies show that the aldehyde group's orientation relative to the aromatic ring is a key parameter. acs.org

Prediction of Vibrational Frequencies and Intensities

Here, the theoretical vibrational spectrum (Infrared and Raman) would be detailed. Each calculated frequency would be assigned to a specific vibrational mode of the molecule, such as C-H stretching, C=O stretching of the aldehyde group, C-F stretching, and various bending and ring deformation modes. researchgate.netmdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap, Molecular Electrostatic Potential)

This analysis is crucial for understanding chemical reactivity. This section would report the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. materialsciencejournal.orgmdpi.com A Molecular Electrostatic Potential (MEP) map would also be presented, visualizing the electron density distribution to predict sites for electrophilic and nucleophilic attack. nih.gov

Comparison of Theoretical and Experimental Spectroscopic Data

To validate the computational model, the calculated vibrational frequencies would be compared against experimental data from FTIR and FT-Raman spectroscopy. mdpi.com While experimental spectra for this compound are available from chemical suppliers and databases, a published, peer-reviewed comparison with theoretical calculations is not found. nih.gov

Molecular Modeling and Dynamics (for related systems or derivatives)

This section would typically explore the behavior of the molecule in different environments or its interaction with other molecules through molecular dynamics simulations. Such studies can provide insights into solvation effects or potential binding modes to biological targets. This information is also not available for this compound itself, though it has been applied to its derivatives and other related compounds.

Prediction of Reactivity and Regioselectivity

Computational chemistry provides powerful predictive tools for understanding the chemical behavior of molecules like this compound. Through methods rooted in quantum mechanics, particularly Density Functional Theory (DFT), it is possible to model the electronic structure of a molecule and, from that, predict its reactivity and the likely outcome of reactions where multiple isomers could be formed (regioselectivity). rsc.org Key to these predictions are the analysis of the molecular charge distribution, the energies of frontier molecular orbitals, and reactivity descriptors derived from them.

The reactivity of this compound is governed by the interplay of its three functional components: the aldehyde group, the fluorine atom, and the methyl group. The aldehyde group is strongly electron-withdrawing and deactivating towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the meta position. The fluorine atom is also deactivating due to its high electronegativity (inductive effect), while the methyl group is weakly activating and directs ortho/para. The position of these substituents—fluorine at C3 and methyl at C4—creates a complex electronic environment that computational models can help to decipher.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a crucial tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. libretexts.orguni-muenchen.de The MEP illustrates the electrostatic potential on the electron density surface of a molecule, with different colors indicating varying charge potentials.

For this compound, an MEP map would show:

Negative Potential (Red/Yellow): The most electron-rich region is concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This site is the most favorable for attack by electrophiles or for protonation. A lesser degree of negative potential would be associated with the fluorine atom.

Positive Potential (Blue): Electron-deficient regions, which are susceptible to nucleophilic attack, would be most prominent around the aldehydic hydrogen. The carbon atom of the carbonyl group, while not on the surface, carries a significant partial positive charge, making it the primary site for nucleophilic addition.

By identifying these electron-rich and electron-poor regions, the MEP provides a qualitative guide to intermolecular interactions and chemical reactivity. uni-muenchen.de

Frontier Molecular Orbitals (FMO) and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of kinetic stability. A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. nih.goviucr.org From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity, as detailed in Table 2. kbhgroup.in

Regioselectivity and Local Reactivity Descriptors (Fukui Functions)

There are three main types of Fukui functions:

f+(r): Predicts the site for nucleophilic attack (where an electron is added).

f-(r): Predicts the site for electrophilic attack (where an electron is removed).

f0(r): Predicts the site for radical attack.

For a given reaction type, the atom with the largest Fukui function value is predicted to be the most reactive site. aip.orgscielo.org.mx For example, in an electrophilic aromatic substitution reaction on this compound, calculating the f- values for each carbon on the aromatic ring would identify the most probable site of attack. Similarly, the f+ value for the carbonyl carbon would be high, confirming its susceptibility to nucleophilic addition. An illustrative summary of how these functions would be applied is shown in Table 3.

Another computational approach to predicting regioselectivity involves calculating the activation energies for all possible reaction pathways. The transition state leading to a particular regioisomer that has the lowest calculated activation energy corresponds to the kinetically favored product, which is expected to be the major product of the reaction. rsc.org

Data Tables

The following tables provide computed data and define the theoretical descriptors used in the computational analysis of this compound.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₇FO | nih.gov |

| Molecular Weight | 138.14 g/mol | nih.gov |

| Monoisotopic Mass | 138.048093005 Da | nih.gov |

| XLogP3-AA (Lipophilicity) | 1.8 | nih.gov |

| SMILES | CC1=C(C=C(C=C1)C=O)F | nih.gov |

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. Higher hardness implies lower reactivity. iucr.org |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness. Higher softness implies higher reactivity. iucr.org |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -(I+A)/2 | Measures the stabilization in energy when the system acquires additional electronic charge from the environment. kbhgroup.in |

| Atomic Site | f⁺ (for Nucleophilic Attack) | f⁻ (for Electrophilic Attack) | Predicted Reactivity |

|---|---|---|---|

| Carbonyl Carbon (C=O) | Highest Value | Low Value | Most likely site for nucleophilic addition. |

| Carbonyl Oxygen (C=O) | Low Value | High Value | Most likely site for electrophilic attack/protonation. |

| Aromatic C2 | Low Value | Predicted Value | Relative values of f⁻ predict the most favorable site for electrophilic aromatic substitution. |

| Aromatic C5 | Low Value | Predicted Value | |

| Aromatic C6 | Low Value | Predicted Value |

Applications and Advanced Materials Chemistry of 3 Fluoro 4 Methylbenzaldehyde

Role as a Key Intermediate and Building Block in Organic Synthesis

3-Fluoro-4-methylbenzaldehyde is a versatile organic compound that serves as a crucial intermediate and building block in a variety of synthetic applications. ontosight.ainih.gov Its unique molecular structure, featuring a benzaldehyde (B42025) with both fluorine and methyl substituents, imparts specific reactivity that makes it valuable in the synthesis of more complex molecules. ontosight.ai The presence of the aldehyde group allows for a range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions. chemimpex.com

The fluorine atom and methyl group on the aromatic ring influence the compound's electronic properties and steric hindrance, guiding the regioselectivity of further reactions. This makes it a sought-after precursor in the production of pharmaceuticals, agrochemicals, and advanced materials. ontosight.aichemimpex.com For instance, it is used in the synthesis of functional polymers with unique optical and electrical properties for applications in material science. ontosight.ai

The reactivity of this compound allows it to be a key component in multi-step synthetic pathways. It can undergo reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations to construct larger and more intricate molecular frameworks. These reactions are fundamental in creating a diverse array of organic compounds with specific functionalities and desired biological or material properties.

| Reaction Type | Description | Relevance of this compound |

| Oxidation | The aldehyde group can be oxidized to form the corresponding carboxylic acid. | Creates a key functional group for further derivatization in drug synthesis. |

| Reduction | The aldehyde group can be reduced to form the corresponding alcohol. | Provides an alternative functional group for building more complex molecules. |

| Condensation Reactions | Reacts with amines or hydrazines to form Schiff bases or hydrazones. | A fundamental step in the synthesis of many heterocyclic compounds and drug candidates. |

| Nucleophilic Additions | The aldehyde carbonyl is susceptible to attack by nucleophiles. | Facilitates the formation of new carbon-carbon bonds, essential for building molecular complexity. chemimpex.com |

Pharmaceutical Development

The unique structural features of this compound make it a valuable scaffold in the field of pharmaceutical development. chemimpex.com Its derivatives have been explored for a range of therapeutic applications, owing to the advantageous properties conferred by the fluorine and methyl substitutions. ontosight.ainih.gov

Synthesis of Drug Candidates

This compound serves as a key starting material or intermediate in the synthesis of various drug candidates. nih.govchemimpex.com The aldehyde functional group provides a reactive handle for elaboration into more complex structures through various organic reactions. The presence of a fluorine atom can often enhance a molecule's metabolic stability, binding affinity to target proteins, and bioavailability, which are all desirable characteristics for a drug candidate. Researchers have utilized this building block to construct novel molecules with potential therapeutic activities.

Precursor for Biologically Active Compounds

This benzaldehyde derivative is a precursor for a wide array of biologically active compounds. nih.govchemimpex.com Its structure is incorporated into larger molecules that are designed to interact with specific biological targets, such as enzymes or receptors. smolecule.com For example, it has been used in the synthesis of compounds investigated for their potential as kinase inhibitors, which are a significant class of drugs used in cancer therapy. The specific substitution pattern of the aromatic ring is often crucial for achieving the desired biological effect. google.com

Development of Anti-inflammatory and Analgesic Drugs

Research has indicated the potential of this compound derivatives in the development of anti-inflammatory and analgesic medications. chemimpex.comchemimpex.com The structural motif provided by this compound can be a key feature in molecules designed to modulate inflammatory pathways. nih.govgoogle.com While specific drug names are not publicly disclosed in all research phases, the recurring use of this scaffold in medicinal chemistry research highlights its importance in the search for new treatments for pain and inflammation. chemimpex.comevitachem.com

Exploration of Structure-Activity Relationships (SAR) Based on this compound Scaffold

The this compound scaffold is a valuable tool for exploring structure-activity relationships (SAR) in drug discovery. SAR studies systematically modify the structure of a lead compound to understand how these changes affect its biological activity. By using this fluorinated benzaldehyde as a core structure, chemists can synthesize a library of related compounds with variations at different positions.

For example, the aldehyde can be converted to other functional groups, or additional substituents can be introduced to the aromatic ring. Analyzing the biological activity of these derivatives allows researchers to identify the key structural features required for optimal potency and selectivity, guiding the design of more effective drug candidates.

| Derivative Class | Synthetic Modification | Potential Impact on Activity |

| Carboxylic Acids | Oxidation of the aldehyde group. | Increases polarity and potential for ionic interactions. |

| Alcohols | Reduction of the aldehyde group. | Alters hydrogen bonding capabilities and steric profile. |

| Schiff Bases | Condensation with primary amines. | Introduces new points for substitution and alters electronic distribution. |

| Heterocyclic Adducts | Cyclization reactions involving the aldehyde. | Creates rigid scaffolds that can improve binding to target proteins. google.com |

Synthesis of Heterocyclic Compounds (e.g., Benzimidazoles, Oxadiazoles)

This compound is a key precursor in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals. google.com Two notable examples are benzimidazoles and oxadiazoles.

Benzimidazoles: These are bicyclic compounds containing a benzene (B151609) ring fused to an imidazole (B134444) ring. Benzimidazole (B57391) derivatives are known to exhibit a wide range of biological activities. ingentaconnect.comnih.gov In the synthesis of certain benzimidazoles, this compound can be condensed with o-phenylenediamine (B120857) derivatives, followed by cyclization, to form the benzimidazole core. ingentaconnect.comumich.edueijppr.com

Oxadiazoles: These are five-membered heterocyclic rings containing one oxygen and two nitrogen atoms. The 1,3,4-oxadiazole (B1194373) ring, in particular, is a common feature in medicinally important compounds. semanticscholar.orguobaghdad.edu.iq this compound can be converted to a corresponding hydrazide, which can then undergo cyclization with various reagents to form the 1,3,4-oxadiazole ring. google.comingentaconnect.com For instance, a study detailed the synthesis of 2-(3-fluoro-4-methylphenyl)-5-(substituted)-1,3,4-oxadiazole derivatives, starting from this compound. ingentaconnect.com

| Heterocycle | General Synthetic Route from this compound | Reported Biological Significance of Derivatives |

| Benzimidazole | Condensation with o-phenylenediamines followed by cyclization. ingentaconnect.com | Antimicrobial, anti-inflammatory, antiviral, anticancer. ingentaconnect.com |

| 1,3,4-Oxadiazole | Conversion to a carbohydrazide (B1668358) intermediate, followed by dehydrative cyclization. ingentaconnect.com | Anticancer, anti-inflammatory, antimicrobial. ingentaconnect.comsemanticscholar.org |

Fluorination for Improved Metabolic Stability and Bioavailability in Drug Design

The strategic incorporation of fluorine into drug candidates is a widely recognized strategy in medicinal chemistry to enhance a molecule's therapeutic profile. The presence of a fluorine atom, as seen in this compound, can significantly improve the metabolic stability and bioavailability of a potential drug. This is due to several key properties of fluorine.

The carbon-fluorine (C-F) bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic attack by enzymes in the body. tandfonline.com This increased stability at metabolically vulnerable sites can prolong the drug's half-life, allowing for less frequent dosing. bohrium.comnih.gov By replacing a hydrogen atom with a fluorine atom, as in the case of this compound, medicinal chemists can block sites that are prone to oxidative metabolism. tandfonline.combohrium.com

Furthermore, fluorine's high electronegativity can alter the electronic properties of the molecule, which can in turn influence its binding affinity to target proteins and its pharmacokinetic properties. tandfonline.combohrium.com The introduction of fluorine can also increase a molecule's lipophilicity, which can enhance its ability to permeate biological membranes, leading to improved absorption and bioavailability. nih.govrroij.com However, this needs to be carefully balanced, as excessive lipophilicity can have a negative impact. tandfonline.com The substitution of hydrogen with fluorine can also lower the pKa of nearby basic functional groups, which can improve a compound's ability to pass through membranes and thus increase its bioavailability. tandfonline.combohrium.com

Table 1: Impact of Fluorination on Drug Properties

| Property | Effect of Fluorination | Rationale |

|---|---|---|

| Metabolic Stability | Increased | The high strength of the C-F bond prevents metabolic oxidation. tandfonline.combohrium.com |

| Bioavailability | Often Improved | Enhanced membrane permeability and reduced basicity contribute to better absorption. tandfonline.comnih.gov |

| Binding Affinity | Can be Enhanced | Fluorine's electronegativity can lead to more favorable interactions with target proteins. bohrium.comnih.gov |

| Lipophilicity | Increased | This can improve the ability of a drug to cross cell membranes. nih.govrroij.com |

Agrochemicals Research

This compound is a valuable intermediate in the field of agrochemical research. ontosight.aiontosight.ai Its unique structure, featuring both a fluorine atom and a methyl group on the benzaldehyde ring, makes it a versatile building block for the synthesis of new and effective crop protection agents. The presence of the fluorine atom, in particular, can impart desirable properties to the final agrochemical product, similar to its effects in pharmaceuticals.

Production of Herbicides and Pesticides

In the production of herbicides and pesticides, this compound serves as a key starting material. ontosight.ailookchem.com The aldehyde functional group is reactive and allows for a variety of chemical transformations, enabling the creation of more complex molecules with specific biological activities against weeds and pests. cymitquimica.com The incorporation of the fluoro-4-methylphenyl moiety into the final product can enhance its efficacy and selectivity. Fluorinated compounds in agrochemicals can exhibit improved metabolic stability in the target organism and the environment, leading to longer-lasting effects. lookchem.com

Materials Science

The distinct chemical characteristics of this compound make it a compound of interest in materials science. ontosight.aiontosight.ai It serves as a precursor for the development of advanced materials with tailored properties. The combination of the aromatic ring, the reactive aldehyde group, and the influential fluorine atom allows for its use in creating a range of specialty materials.

Building Block for Advanced Materials with Specific Optical and Electrical Properties

This compound is utilized as a building block for advanced materials that require specific optical and electrical properties. ontosight.ai The introduction of fluorine-containing groups into organic molecules can significantly alter their electronic and photophysical characteristics. mdpi.com For instance, fluorinated benzaldehyde derivatives can be used in the synthesis of fluorophores and other optically active materials. The high electronegativity of fluorine can influence the energy levels of the molecular orbitals, leading to changes in absorption and emission spectra. mdpi.combeilstein-journals.org In the realm of organic electronics, the incorporation of fluorine can enhance the performance of materials used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Formulation of Specialty Polymers and Resins

This compound is a valuable monomer in the formulation of specialty polymers and resins. ontosight.ai The aldehyde group can participate in polymerization reactions, allowing it to be integrated into polymer backbones or as a side group. The presence of the fluorine atom in these polymers can bestow a range of desirable properties. Fluoropolymers are known for their exceptional characteristics, and even partial fluorination can lead to significant improvements in material performance. portplastics.commembrane-solutions.com

Enhancement of Material Properties (e.g., Thermal Stability, Chemical Resistance)

The incorporation of this compound into polymer structures can lead to a significant enhancement of material properties, most notably thermal stability and chemical resistance. portplastics.compolyfluor.nl

Thermal Stability: The high bond energy of the carbon-fluorine bond compared to the carbon-hydrogen bond contributes to the superior thermal stability of fluorinated polymers. 20.210.105mdpi.com Materials containing this fluoroarene moiety can often withstand higher temperatures without degradation. substech.comnih.gov

Chemical Resistance: Fluoropolymers are renowned for their inertness to a wide range of chemicals, including acids, bases, and organic solvents. polyfluor.nlalfa-chemistry.com This is because the tightly packed fluorine atoms create a protective sheath around the polymer chain, shielding the more vulnerable carbon-carbon bonds from chemical attack. membrane-solutions.comcoleparmer.fr This makes materials derived from this compound suitable for applications in harsh chemical environments.

Table 2: Properties Enhanced by Fluorination in Materials

| Property | Enhancement | Reason |

|---|---|---|

| Thermal Stability | Increased | High C-F bond energy. 20.210.105mdpi.com |

| Chemical Resistance | Increased | Protective sheath of fluorine atoms and inertness of the C-F bond. membrane-solutions.comalfa-chemistry.com |

| Hydrophobicity | Increased | Low surface energy of C-F bonds. mdpi.com |

| Dielectric Properties | Improved | Reduced molecular polarization due to fluorine's electronegativity. mdpi.com |

Flavor and Fragrance Industry Research

While this compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals, its molecular structure, an aromatic aldehyde, places it within a class of compounds frequently explored by the flavor and fragrance industry. ontosight.aiguidechem.com Aromatic aldehydes are well-known for their potent scent profiles. The compound itself is described as having a distinct aromatic and pungent odor. guidechem.comcymitquimica.com

Research into its direct application in commercial flavor and fragrance formulations is not extensively documented in public literature. However, its structural similarity to other commercially significant aromatic aldehydes, such as 4-methylbenzaldehyde (B123495) (p-tolualdehyde), suggests its potential in this field. wikipedia.org The parent compound, 4-methylbenzaldehyde, is noted for its cherry-like scent and is used in the fragrance industry. wikipedia.org

The aromatic profile of this compound is defined by its core benzaldehyde structure, substituted with both a methyl group and a fluorine atom. The methylbenzaldehyde portion typically provides a base scent reminiscent of almonds or cherries, as seen in its non-fluorinated counterpart, 4-methylbenzaldehyde. wikipedia.orgchemicalbull.com

The introduction of a fluorine atom at the meta-position significantly alters the molecule's electronic properties and polarity. cymitquimica.com This modification influences how the molecule interacts with olfactory receptors, leading to a different and more complex aromatic profile compared to the simpler p-tolualdehyde. The fluorine substitution can introduce sharper, chemical, or unique sweet notes, making it a candidate for creating novel and distinctive scents in perfumery. Its potential lies in its ability to act as a modifier, adding complexity and a unique character to fragrance blends.

Analytical Chemistry Applications

In the field of analytical chemistry, this compound serves as a valuable tool, particularly as a reference material and an intermediate for synthesizing analytical standards. evitachem.comchemimpex.com Its stable, yet reactive, nature makes it suitable for various analytical methodologies. cymitquimica.com

This compound is used as a standard reference material in various analytical techniques. For a compound to serve as a reliable standard, it must be available at a high and consistent purity. This compound is commercially available from chemical suppliers with specified purity levels, such as 98% or greater than 95.0% as determined by Gas Chromatography (GC). tcichemicals.com

Its utility as a standard is supported by the extensive availability of its spectral data in public databases. nih.gov Analytical laboratories rely on reference spectra for the unambiguous identification of compounds.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₈H₇FO | ontosight.aiguidechem.com |

| Molecular Weight | 138.14 g/mol | ontosight.ainih.gov |

| Boiling Point | 206 °C | guidechem.com |

| Density | 1.133 g/mL at 25 °C | guidechem.com |

As a certified reference material, this compound is instrumental in the development and validation of analytical methods for detecting and quantifying related substances. It serves as a starting material in the synthesis of more complex molecules, including potential pharmaceutical ingredients or agrochemicals. ontosight.aievitachem.com In these synthetic processes, analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to monitor the reaction's progress, identify by-products, and determine the purity of the final product. ambeed.com

The pure standard of this compound allows chemists to:

Calibrate instrumentation to ensure accurate quantification.

Determine the retention time of the compound, aiding in its identification within a complex mixture.

Serve as a benchmark for developing analytical methods for other fluorinated aromatic aldehydes. chemimpex.com

The availability of detailed spectroscopic data further aids in its identification and the characterization of its derivatives. nih.gov

Table 2: Referenced Analytical Spectra

| Analytical Technique | Data Source / Supplier | Database |

|---|---|---|

| ¹H NMR | Sigma-Aldrich Co. LLC | PubChem nih.gov |

| FTIR | Bio-Rad Laboratories, Inc. | PubChem nih.gov |

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 4-Fluoro-3-methylbenzaldehyde |

| 4-methylbenzaldehyde (p-tolualdehyde) |

| [(3-Fluoro-4-methylphenyl)methyl]hydrazine |

Future Research Directions and Challenges

Novel Synthetic Methodologies

The development of more efficient and sustainable methods for the synthesis of 3-Fluoro-4-methylbenzaldehyde remains a key area of research. Current methods often involve multi-step processes that can be resource-intensive.

One established route involves the formylation of 3-fluorotoluene. Another approach is the direct fluorination of 4-methylbenzaldehyde (B123495). However, direct fluorination can present challenges, as the aldehyde group deactivates the aromatic ring, often requiring harsh reaction conditions and leading to mixtures of isomers. For instance, the use of electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) on 4-methylbenzaldehyde can result in low yields of the desired product due to competing reactions and the formation of other isomers.

Future research is likely to focus on the development of novel catalytic systems that can achieve high regioselectivity under milder conditions. This could involve the use of transition-metal catalysts or organocatalysts to direct the fluorination or formylation to the desired positions on the aromatic ring. Additionally, exploring flow chemistry and microwave-assisted synthesis could offer pathways to improved yields, reduced reaction times, and enhanced safety profiles for the production of this compound.

A patented method describes the preparation of fluorinated benzaldehydes through the reaction of a substituted toluene (B28343) with carbon monoxide in the presence of a catalyst system, which offers a potentially cost-effective and high-yield procedure.

Exploration of New Reactivity Patterns

The interplay between the electron-withdrawing fluorine atom and the electron-donating methyl group, along with the reactive aldehyde functionality, gives this compound a rich and complex reactivity profile. The fluorine atom's position influences the electronic effects within the molecule, which in turn directs the regioselectivity of its reactions.

Future investigations will likely delve deeper into understanding and exploiting these reactivity patterns. Key areas of exploration include:

Aldol (B89426) Condensation: The aldehyde group readily participates in aldol condensations, enabling the formation of larger carbon frameworks essential for the synthesis of complex molecules.

Reductive Amination: This reaction provides a route to various amines, which are crucial functional groups in many pharmaceutical compounds.

Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde to an alkene, offering another tool for molecular elaboration.

Systematic studies on how the fluoro and methyl substituents influence the kinetics and thermodynamics of these and other reactions will be crucial for designing novel synthetic strategies that utilize this compound as a versatile building block.

**7.3. Advanced Spectroscopic and Computational Integration

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。